molecular formula C7H9ClFN B597710 3-Fluoro-N-methylaniline hydrochloride CAS No. 152814-25-0

3-Fluoro-N-methylaniline hydrochloride

Cat. No.: B597710
CAS No.: 152814-25-0
M. Wt: 161.604
InChI Key: QTIDLLDRGQOKAQ-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic and Medicinal Chemistry Research Paradigms

In the realm of contemporary chemical research, the pursuit of molecular efficiency and functional sophistication is paramount. 3-Fluoro-N-methylaniline hydrochloride embodies this paradigm by integrating two key structural motifs—a fluorinated benzene (B151609) ring and a secondary aromatic amine—into a single, versatile scaffold. The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and bioavailability. nih.govnih.gov The N-methyl group, on the other hand, can modulate a molecule's polarity, basicity, and steric profile, which are critical determinants of its pharmacokinetic and pharmacodynamic properties. nih.gov Consequently, this compound serves as a crucial intermediate in the synthesis of a diverse array of biologically active compounds, including potential therapeutics. evitachem.com

Significance of Fluorinated Aromatic Amines as Advanced Synthetic Intermediates and Scaffolds

Fluorinated aromatic amines, as a class of compounds, are highly valued in drug discovery and materials science. The introduction of a fluorine atom can profoundly alter the electronic properties of the aromatic ring, influencing its reactivity and interactions with biological targets. nih.gov For instance, the fluorine atom in the meta-position of this compound can influence the pKa of the amine, which in turn affects its physiological behavior. nih.gov These compounds are key precursors for the synthesis of various pharmaceuticals, agrochemicals, and advanced materials. Their utility is further underscored by the prevalence of the fluorinated aniline (B41778) motif in numerous FDA-approved drugs. nih.gov The hydrochloride salt form of these amines often provides improved stability and handling characteristics, making it a preferred form for storage and use in synthesis. cymitquimica.com

Historical Development of Aromatic Fluoroamine Synthesis Methodologies

The synthesis of aromatic fluoroamines has a rich history, with early methods laying the groundwork for the more sophisticated techniques used today. The Balz-Schiemann reaction, discovered in the early 20th century, was a seminal method for introducing fluorine into an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. google.com This approach provided a viable, albeit often harsh, route to fluoroaromatics.

The evolution of synthetic methodologies has also seen significant progress in the N-alkylation of amines. Historically, methods for N-methylation often suffered from a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines. acs.org Early techniques often relied on reactive and hazardous reagents. The development of catalytic systems has been a major breakthrough, enabling more controlled and efficient N-methylation. For instance, the use of formaldehyde (B43269) in combination with a reducing agent offered a more direct route, though it still presented challenges in controlling over-methylation. acs.org More recent advancements have focused on the use of transition metal catalysts, such as ruthenium and iridium complexes, which can facilitate the selective mono-N-methylation of anilines using methanol (B129727) as a C1 source under milder conditions. nih.govrsc.org

Current Research Gaps and Emerging Challenges in the Synthesis and Reactivity of N-Methylanilines

Despite significant progress, the synthesis and manipulation of fluorinated N-methylanilines like this compound are not without their challenges. One of the primary hurdles is achieving high regioselectivity during the fluorination of N-methylaniline. numberanalytics.comnumberanalytics.com The directing effects of the amino group can lead to a mixture of ortho and para isomers, making the synthesis of a specific isomer like the meta-substituted compound a non-trivial task.

Another significant challenge lies in the selective mono-N-methylation of fluoroanilines. The increased nucleophilicity of the secondary amine product compared to the primary amine starting material often leads to over-methylation, resulting in the formation of the tertiary amine. acs.org Developing catalytic systems that can effectively differentiate between the primary and secondary amines to selectively yield the mono-methylated product remains an active area of research. rsc.orgrsc.org

Furthermore, the reactivity of the C-F bond, while generally stable, can be a point of concern in certain chemical transformations. Under harsh reaction conditions, defluorination can occur, leading to undesired byproducts. The development of milder reaction protocols that preserve the integrity of the C-F bond is crucial for the successful application of these building blocks. The translation of fluorination reactions from using stable fluorine-19 to the short-lived fluorine-18 (B77423) isotope for applications in positron emission tomography (PET) also presents a unique set of challenges, including the need for rapid and highly efficient reactions with minimal starting material. nih.gov

Interactive Data Tables

Below are data tables summarizing key information for 3-Fluoro-N-methylaniline and its hydrochloride salt.

Table 1: Physicochemical Properties

Property3-Fluoro-N-methylanilineThis compoundSource
CAS Number 1978-37-6152814-25-0 nih.govmoldb.com
Molecular Formula C₇H₈FNC₇H₉ClFN cymitquimica.comnih.gov
Molecular Weight 125.14 g/mol 161.60 g/mol moldb.comscbt.com
Appearance Clear colorless to pale yellow liquid- thermofisher.com
Boiling Point 94 °C at 19 mmHg- sigmaaldrich.com
Density 1.1069 g/mL at 25 °C- sigmaaldrich.com
Refractive Index n20/D 1.5390- sigmaaldrich.com

Table 2: Spectroscopic Data

Spectrum TypeCompoundKey Data PointsSource
¹H NMR 3-Fluoro-N-methylaniline (CDCl₃)δ 6.85 (d, J = 7.6 Hz, 2H), 6.63 (d, J = 8.8 Hz, 2H), 2.84 (s, 3H, N–CH₃)
¹³C NMR 3-Fluoro-N-methylaniline (CDCl₃)δ 152.7 (C–F), 35.2 (N–CH₃)
¹H NMR 3-Fluoroaniline (B1664137) (CDCl₃)δ 7.036 (t), 6.413 (d), 6.366 (d), 6.311 (d), 3.72 (s, NH₂) chemicalbook.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIDLLDRGQOKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675163
Record name 3-Fluoro-N-methylaniline--hydrogen chloride (1/1)
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Molecular Weight

161.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152814-25-0
Record name Benzenamine, 3-fluoro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name 3-Fluoro-N-methylaniline--hydrogen chloride (1/1)
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Record name 3-fluoro-N-methylaniline hydrochloride
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Advanced Synthetic Methodologies for 3 Fluoro N Methylaniline Hydrochloride

Strategic Retrosynthetic Analysis and Design of Novel Synthetic Routes

Retrosynthetic analysis is a cornerstone of modern organic synthesis, allowing for the logical disconnection of a target molecule into simpler, commercially available starting materials. For 3-Fluoro-N-methylaniline hydrochloride, this analysis reveals two primary bond formations of interest: the C-N bond and the C-F bond.

Development of Efficient C-N Bond Formation Protocols

The formation of the carbon-nitrogen (C-N) bond is a critical step in the synthesis of anilines and their derivatives. numberanalytics.com Traditional methods often involve harsh reagents and produce significant waste. tib.euresearchgate.net Modern approaches focus on more efficient and atom-economical reactions. numberanalytics.comnih.gov

Amination and Coupling Reactions:

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for C-N bond formation. numberanalytics.com These methods offer high efficiency and selectivity but can be hindered by the need for pre-functionalized starting materials and the generation of stoichiometric byproducts. nih.gov

A prominent strategy for synthesizing N-methylanilines is the direct N-methylation of anilines. nih.gov The use of methanol (B129727) as a methylating agent is particularly attractive due to its low cost and environmental friendliness. researchgate.net This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the transition metal-catalyzed dehydrogenation of methanol to an aldehyde, which then reacts with the amine to form an imine. The subsequent hydrogenation of the imine yields the N-methylated product, with water as the only stoichiometric byproduct. tib.eu

Reductive amination is another key strategy. For instance, 3-fluoroaniline (B1664137) can be reductively methylated using paraformaldehyde and sodium cyanoborohydride in acetic acid to produce 3-Fluoro-N,N-dimethylaniline.

Exploration of Chemoselective Fluorination Strategies on Aniline (B41778) Scaffolds

The introduction of a fluorine atom into an organic molecule can dramatically alter its physical, chemical, and biological properties. nih.gov Therefore, the development of selective fluorination methods is of great interest. nih.govnbinno.com

For aniline scaffolds, direct electrophilic fluorination presents a challenge due to the high reactivity of the aromatic ring and the potential for side reactions. Hypervalent iodine reagents have emerged as powerful tools for such transformations. researchgate.net Reagents like Selectfluor® can be used for the fluorination of aniline derivatives. researchgate.net The reaction mechanism can involve a radical process, where the highly reactive TEDA2+ species is generated after a fluorine transfer step. researchgate.net

The timing and method of fluorine introduction are critical. It can be introduced at an early stage on a precursor molecule or later in the synthetic sequence on the aniline or N-methylaniline scaffold. Photoinduced methods have also been explored for the difluoroalkylation of anilines, utilizing photocatalysts like Eosin Y. acs.org This approach involves the generation of a fluorinated radical which then reacts with the aniline derivative. acs.org

Utilization of Alternative Precursors and Feedstocks for Enhanced Sustainability

The push for greener chemistry has led to the exploration of more sustainable precursors and feedstocks. acs.org In the context of this compound synthesis, this involves moving away from hazardous reagents and petroleum-based starting materials.

As mentioned, methanol is a greener alternative to traditional methylating agents like methyl halides. researchgate.netnih.gov The use of CO2 as a C1 source is also gaining traction in N-methylation reactions, further enhancing the sustainability profile.

Biocatalysis offers a promising avenue for the synthesis of anilines from renewable resources. Nitroreductase enzymes can selectively reduce aryl nitro groups to anilines under mild, aqueous conditions, avoiding the need for high-pressure hydrogenation and precious metal catalysts. acs.org This approach is compatible with various functional groups, including halogens, making it relevant for the synthesis of fluorinated anilines. acs.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in the development of efficient and selective synthetic methods. Both transition metal catalysis and, more recently, organocatalysis and biocatalysis have been extensively applied to the synthesis of N-methylaniline derivatives.

Transition Metal-Catalyzed Methodologies for Aryl Amination

Transition metal catalysts, particularly those based on palladium, copper, ruthenium, and iridium, are widely used for C-N bond formation. tib.eumdpi.com

Ruthenium Catalysts: Cyclometalated ruthenium complexes have shown high efficiency in the N-methylation of anilines with methanol. tib.eu These reactions, often proceeding via the hydrogen autotransfer mechanism, can achieve high yields of the desired N-methylaniline. tib.eu For instance, 3-fluoroaniline has been N-methylated with methanol using a Ru(II) catalyst to give 3-Fluoro-N-methylaniline in a 95% yield. nih.gov

Iridium Catalysts: NHC-Ir(III) complexes (where NHC is N-heterocyclic carbene) have also been successfully employed for the N-methylation of anilines with methanol. nih.gov These catalysts have demonstrated excellent performance, often superior to their ruthenium counterparts under solvent-free conditions. nih.gov

Palladium and Copper Catalysts: Palladium-copper alloy catalysts supported on magnetic nanoparticles have been developed for the N-methylation of anilines. researchgate.net These heterogeneous catalysts offer the advantage of easy separation and recyclability. researchgate.net The synergistic effect between palladium and copper has been shown to enhance catalytic activity. researchgate.net

Comparison of Catalytic Systems for N-Methylation of Anilines
Catalyst SystemMethylating AgentKey FeaturesReference
Cyclometalated Ruthenium ComplexesMethanolHigh efficiency via hydrogen autotransfer. tib.eu
NHC-Ir(III) ComplexesMethanolExcellent performance under solvent-free conditions. nih.gov
Pd-Cu Alloy on Fe3O4MethanolHeterogeneous, recyclable catalyst with synergistic activity. researchgate.net

Organocatalytic and Biocatalytic Pathways to N-Methylaniline Derivatives

In recent years, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis, offering milder reaction conditions and often improved selectivity.

Organocatalysis: While less common for direct N-methylation of anilines, organocatalytic methods are prevalent in other areas of amine synthesis. For certain transformations, Brønsted acidic ionic liquids have been used to catalyze Friedel-Crafts reactions involving N-methylanilines. rsc.org

Biocatalysis: The use of enzymes for chemical transformations is a rapidly growing field. acs.org

Hypervalent Iodine(III) Reagent-Promoted Transformations

Hypervalent iodine(III) compounds have emerged as powerful and environmentally benign reagents in organic synthesis, offering reactivity similar to some transition metals without the associated toxicity and cost. acs.orgnih.gov These reagents are particularly effective in promoting oxidative C-N bond formation, a key step in the synthesis of N-alkylanilines. nih.govthieme-connect.de In the context of synthesizing 3-Fluoro-N-methylaniline, hypervalent iodine(III) reagents can facilitate the direct amination of a C-H bond on a fluorinated aromatic precursor. nih.govacs.org

The general mechanism involves the oxidation of the iodine center, which then activates a nitrogen source (such as an amine or amide) and delivers it to the aromatic ring. researchgate.net Reagents like Phenyliodine(III) diacetate (PIDA) and [Bis(trifluoroacetoxy)iodo]benzene (PIFA) are commonly used as oxidants. acs.orgresearchgate.net They can promote intramolecular cyclizations or intermolecular C-N coupling reactions under mild conditions. rsc.orgrsc.org This approach avoids the need for pre-functionalized starting materials (e.g., aryl halides or boronic acids), leading to more efficient and atom-economical pathways. frontiersin.org The development of catalytic systems, where the active iodine(III) species is regenerated in situ by a terminal oxidant, further enhances the green credentials of this methodology. beilstein-journals.org

Hypervalent Iodine(III) ReagentAbbreviationTypical Application in C-N Bond FormationKey Advantage
Phenyliodine(III) diacetatePIDAOxidative coupling of amines and arenesCommercially available and versatile
[Bis(trifluoroacetoxy)iodo]benzenePIFAIntramolecular amination and cyclization reactionsHigher reactivity for less activated substrates
IodosylbenzenePhIOUsed with a catalyst for oxidative aminationsServes as an oxygen source in catalytic cycles
2-Iodoxybenzoic acidIBXOften used as a co-oxidant in catalytic systemsStable, non-explosive, and effective oxidant

Green Chemistry Principles and Sustainable Synthesis of this compound

The synthesis of this compound can be approached through the lens of green chemistry, which aims to minimize environmental impact by design. jocpr.com Key principles include maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and reducing waste. jocpr.comrsc.org Traditional aniline synthesis methods often involve harsh conditions, stoichiometric toxic reagents, and significant waste generation, making the development of sustainable alternatives a priority. rsc.org

A significant portion of chemical waste comes from volatile organic solvents. Therefore, developing solvent-free or reduced-solvent systems is a key goal in green synthesis. researchgate.net For aniline derivatives, reactions can be conducted under neat conditions (without any solvent) or in alternative media like water or ionic liquids. nih.gov

One approach is mechanochemistry, where mechanical force (e.g., in a ball mill) initiates chemical reactions, often without the need for any solvent. researchgate.net Another strategy involves using Brønsted acidic ionic liquids as both the catalyst and the reaction medium for Friedel-Crafts type reactions, which can be applied to the alkylation or amination of aromatic rings. nih.gov Such solvent-free methods not only reduce waste but can also lead to faster reaction times and simplified product purification.

ParameterConventional Synthesis (in Organic Solvent)Solvent-Free Synthesis
Solvent UsageHigh (e.g., Toluene, Dioxane)None or minimal
Waste Generation (E-Factor)HighLow
Energy ConsumptionHigher (due to heating and solvent removal)Lower
Process ComplexityHigher (requires solvent handling and recovery)Simpler

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. wikipedia.org A reaction with 100% atom economy produces no byproducts. wikipedia.org

For the synthesis of an N-methylaniline, a traditional approach might involve the reaction of a fluoro-substituted aniline with a methylating agent that has a leaving group, such as methyl iodide. This reaction has a lower atom economy because the iodide becomes a waste byproduct. In contrast, a direct C-H amination or a reductive amination using methanol as the methyl source would have a much higher atom economy, with water being the only byproduct. rsc.orgrsc.org Designing syntheses that maximize atom economy is crucial for minimizing waste and creating more sustainable chemical processes. jocpr.comacs.org

Synthetic Route (Hypothetical)Reaction DescriptionMajor ByproductAtom Economy
Addition-Elimination (Low Economy)3-Fluoroaniline + Methyl Iodide → 3-Fluoro-N-methylaniline + HIHydrogen Iodide (HI)~51%
Catalytic C-H Amination (High Economy)3-Fluorobenzene + Methylamine → 3-Fluoro-N-methylaniline + H₂Hydrogen (H₂)~98%
Reductive Amination (High Economy)3-Fluoroaniline + Formaldehyde (B43269) + H₂ → 3-Fluoro-N-methylaniline + H₂OWater (H₂O)~88%

Photochemistry and electrochemistry offer sustainable and powerful alternatives to traditional chemical synthesis by using light or electricity as traceless reagents. rsc.org These methods can often be performed at ambient temperature and pressure, reducing energy consumption and allowing for unique chemical transformations. rsc.orgrsc.org

Electrochemical Synthesis: Anodic oxidation can be used to generate radical intermediates under mild conditions, facilitating C-N bond formation without the need for harsh chemical oxidants. rsc.orgrsc.org For instance, the electrochemical coupling of an amine with an aromatic substrate can be achieved in a controlled manner, offering high selectivity. acs.orgnih.gov This approach is highly sustainable as it uses electricity as the primary driving force. rsc.org

Photochemical Synthesis: Visible-light photoredox catalysis has emerged as a versatile tool for forming both C-F and C-N bonds. nih.govvirginia.edu By using a photocatalyst that absorbs visible light, it's possible to generate highly reactive intermediates that can engage in bond-forming reactions. nih.gov While direct photochemical C-F bond formation is challenging, methods for the defluorinative functionalization of readily available fluorinated feedstocks are well-established, showcasing the power of light in manipulating these strong bonds. organic-chemistry.orgresearchgate.net These light-driven methods provide access to novel reaction pathways under exceptionally mild conditions. virginia.edu

MethodologyEnergy SourceKey AdvantagesApplicability to Bond Formation
ElectrosynthesisElectricityHigh selectivity, mild conditions, reduced chemical oxidants. rsc.orgrsc.orgC-N Coupling, C-H Amination
Photoredox CatalysisVisible LightEnvironmentally benign, operates at ambient temperature, accesses unique radical pathways. nih.govvirginia.eduC-N Cross-Coupling, C-F Functionalization

Optimization and Scale-Up Methodologies for this compound Production

Transitioning a synthetic route from a laboratory scale to industrial production requires rigorous optimization of reaction parameters. This involves studying reaction kinetics, thermodynamics, and the impact of variables such as temperature, pressure, catalyst loading, and reactant concentration. For the synthesis of this compound, scale-up challenges include ensuring efficient heat and mass transfer, managing the safe handling of reagents, and developing robust purification protocols to achieve the desired product quality and yield consistently.

Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. Continuous flow chemistry is a key enabling technology for achieving this goal. frontiersin.orgrsc.org Instead of using large batch reactors, reagents are pumped through a network of tubes or microreactors where the reaction occurs. acs.org

This approach offers significant advantages for the production of this compound. frontiersin.org The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature, which is critical for selectivity and safety. acs.org Reagents can be mixed rapidly and efficiently, and reaction times can be drastically reduced from hours to minutes. rsc.org Furthermore, continuous flow systems can be easily automated and scaled up by running the system for longer periods or by adding more reactors in parallel. Biocatalytic methods, such as using nitroreductase enzymes in a packed-bed flow reactor, also represent a sustainable approach to producing anilines continuously at room temperature and pressure. nih.govworktribe.com

ParameterBatch ProductionContinuous Flow Production
Heat TransferPoor, risk of thermal runawayExcellent, highly controlled temperature
Mass TransferOften inefficient, requires vigorous stirringHighly efficient due to small channel dimensions
SafetyHigher risk due to large volumes of reagentsInherently safer with small reaction volumes
ScalabilityDifficult, requires re-engineering of reactorsEasier, achieved by "scaling out" or longer run times
Reaction TimeHours to daysSeconds to minutes rsc.org

Statistical Design of Experiments (DoE) for Reaction Parameter Optimization

In the pursuit of efficient and optimized synthetic routes for this compound, Statistical Design of Experiments (DoE) has emerged as a powerful methodology. This systematic approach allows for the simultaneous investigation of multiple reaction parameters, leading to a comprehensive understanding of their individual and interactive effects on the reaction outcome. By employing DoE, researchers can identify the optimal conditions to maximize yield and purity while minimizing reaction time and resource consumption, moving beyond the traditional one-factor-at-a-time approach.

The application of DoE in the synthesis of this compound, typically achieved through the N-methylation of 3-fluoroaniline, involves the careful selection of key reaction variables and a structured experimental plan. Common factors influencing the N-methylation of anilines include reaction temperature, reaction time, catalyst loading, and the molar ratio of the methylating agent to the aniline substrate. researchgate.netnih.gov

A hypothetical DoE study for the optimization of the synthesis of 3-Fluoro-N-methylaniline could be constructed using a factorial or response surface methodology, such as a Box-Behnken design. rsc.org This would involve a series of experiments where the selected parameters are varied at different levels (e.g., low, medium, and high).

For instance, in the N-methylation of 3-fluoroaniline using a methylating agent like methanol over a heterogeneous catalyst, the following factors and levels could be investigated:

Factor A: Temperature (°C): 140, 160, 180

Factor B: Reaction Time (hours): 4, 8, 12

Factor C: Catalyst Loading (mol%): 1, 2.5, 4

Factor D: Methanol/3-fluoroaniline Molar Ratio: 5, 10, 15

The experimental design would then consist of a set of runs with different combinations of these parameters. The yield of 3-Fluoro-N-methylaniline would be the primary response variable measured for each run.

Interactive Data Table: Hypothetical DoE for 3-Fluoro-N-methylaniline Synthesis

The following interactive table illustrates a subset of a potential experimental design and the corresponding hypothetical yields. This data would be used to build a statistical model to predict the optimal reaction conditions.

RunTemperature (°C)Reaction Time (h)Catalyst Loading (mol%)Molar RatioHypothetical Yield (%)
114041545
2180411565
31401211570
4180121560
5140441575
618044555
7140124568
81801241585
916082.51092
1016082.51093
1116082.51091

Upon completion of the experimental runs, the data would be analyzed using statistical software to generate a mathematical model that describes the relationship between the factors and the response. This model can be visualized through response surface plots and contour plots, which help in identifying the combination of parameters that yields the highest amount of 3-Fluoro-N-methylaniline. The subsequent step would involve the conversion of the optimized 3-Fluoro-N-methylaniline to its hydrochloride salt.

The insights gained from such a DoE approach are invaluable for process development and scale-up, ensuring a robust and efficient synthesis of this compound. While specific DoE studies on this particular compound are not extensively reported in public literature, the principles are widely applied in the synthesis of analogous substituted anilines. researchgate.netmdpi.com

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro N Methylaniline Hydrochloride

Nucleophilic and Electrophilic Aromatic Substitution Reaction Mechanisms

The reactivity of the benzene (B151609) ring in 3-Fluoro-N-methylaniline is significantly influenced by its substituents. The N-methylamino group is an activating ortho-, para-director due to its ability to donate electron density through resonance. Conversely, the fluorine atom is a deactivating ortho-, para-director, withdrawing electron density through induction but donating through resonance. In the hydrochloride form, the protonated -NHMe group becomes a strongly deactivating meta-director. Therefore, reactions are typically carried out under basic or neutral conditions where the free amine can exert its influence.

Electrophilic aromatic substitution (EAS) on 3-Fluoro-N-methylaniline is directed to the positions ortho and para to the activating N-methylamino group (positions 2, 4, and 6). The fluorine atom at position 3 deactivates the adjacent positions 2 and 4 through its strong inductive effect, suggesting that substitution might favor position 6.

Nucleophilic aromatic substitution (SNAr) on fluorinated aromatic compounds is also a significant area of study. Generally, for an SNAr reaction to proceed, the aromatic ring must be activated by strongly electron-withdrawing groups. nih.gov While 3-Fluoro-N-methylaniline itself is not highly activated for SNAr, derivatives with additional electron-withdrawing groups, such as a nitro group, can undergo substitution. In these cases, fluorine is an excellent leaving group, often showing greater reactivity than other halogens. nih.govbeilstein-journals.org For instance, in studies on the related compound 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily displaced by various nucleophiles. beilstein-journals.org

Regioselectivity and Stereoselectivity Studies in Aromatic Functionalization

Regioselectivity is a key consideration in the functionalization of 3-Fluoro-N-methylaniline. The directing effects of the N-methylamino and fluoro groups are often in opposition. While both are ortho-, para-directors, the N-methylamino group's activating effect is dominant. Therefore, electrophilic attack will primarily occur at positions 2, 4, and 6.

Position 2 (ortho to -NHMe, ortho to -F): This position is activated by the amine and deactivated by the fluorine.

Position 4 (para to -NHMe, ortho to -F): This position is also activated by the amine and deactivated by the fluorine.

Position 6 (ortho to -NHMe, meta to -F): This position is activated by the amine and only weakly affected by the fluorine's inductive effect.

Consequently, electrophilic substitution is often most favorable at the 4- and 6-positions. The precise ratio of products depends on the specific electrophile and reaction conditions, with sterically bulky electrophiles favoring the less hindered 6-position.

In nucleophilic aromatic substitution, regioselectivity is determined by the position of the leaving group and activating groups. For example, in the substitution reactions of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, nucleophilic attack occurs at the carbon bearing the fluorine atom, leading to its displacement. beilstein-journals.org The table below summarizes these reactions.

Table 1: Nucleophilic Aromatic Substitution of Fluorine in 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene This table is illustrative of SNAr reactions on a similarly substituted ring system.

EntryNucleophileConditionsProductYield (%)
1MeOH/KOHReflux3-Methoxy-5-nitro-1-(pentafluorosulfanyl)benzene89
2EtOH/KOHReflux3-Ethoxy-5-nitro-1-(pentafluorosulfanyl)benzene91
3PhOH/K₂CO₃DMF, 80 °C3-Phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene88
4PhSH/K₂CO₃DMF, 80 °C3-(Phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene96
5Piperidine/K₂CO₃DMF, 80 °CN-(3-Nitro-5-(pentafluorosulfanyl)phenyl)piperidine91

Data sourced from a study on a related compound to demonstrate typical SNAr reactivity. beilstein-journals.org

Kinetic and Thermodynamic Characterization of Reaction Pathways

The outcome of competing reactions can be governed by whether the system is under kinetic or thermodynamic control. wikipedia.orgjackwestin.com

Kinetic Control: At lower temperatures and shorter reaction times, the major product is the one that forms fastest, i.e., via the pathway with the lowest activation energy. fiveable.meyoutube.comlibretexts.org

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can become reversible, allowing equilibrium to be established. The major product is the most stable one, regardless of how fast it is formed. fiveable.meyoutube.comlibretexts.org

Directed C-H Activation and Functionalization Strategies

Directed C-H activation has become a powerful tool for the efficient synthesis of complex molecules, bypassing the need for pre-functionalized starting materials. rsc.orgacs.orgrsc.org In this strategy, a coordinating group on the substrate directs a metal catalyst to a specific C-H bond, enhancing reactivity and controlling selectivity. rsc.org The N-methylamino group in 3-Fluoro-N-methylaniline can act as such a directing group.

Mechanistic Elucidation of C-H Bond Activation in Fluorinated Anilines

The mechanism of C-H activation in fluorinated anilines often involves the formation of a metallacyclic intermediate. acs.org For example, with a palladium catalyst, the nitrogen atom of the aniline (B41778) can coordinate to the metal center. This brings the catalyst into proximity with the ortho-C-H bonds of the aromatic ring. A concerted metalation-deprotonation (CMD) step can then occur, where the C-H bond is broken to form a stable five-membered palladacycle intermediate. acs.org

Fluorine atoms can also play a role in directing C-H activation. It is known that fluorine can promote ortho-C-H metalation. nih.gov This principle has been used in palladium-catalyzed meta-selective C-H arylation of fluoroarenes, where an initial ortho-palladation is relayed to the meta-position. nih.gov In the case of 3-Fluoro-N-methylaniline, the N-methylamino group would likely dominate as the primary directing group, favoring functionalization at the C2 or C6 position. DFT studies on related rhodium(III)-catalyzed annulations of aniline derivatives have shown that C-H activation via a CMD pathway is a key step in the catalytic cycle. acs.org

Selective Derivatization at Aromatic and N-Alkyl Positions

C-H activation strategies allow for selective functionalization at different positions of the 3-Fluoro-N-methylaniline molecule.

Aromatic C(sp²)–H Functionalization: Using the inherent directing ability of the amine group, various substituents can be introduced at the ortho-positions (C2 and C6). This has been demonstrated in rhodium(III)-catalyzed reactions where arenes with nitrogen-directing groups are coupled with alkenes and alkynes. acs.org The choice of catalyst and reaction conditions can influence the selectivity between the two non-equivalent ortho positions.

N-Alkyl C(sp³)–H Functionalization: It is also possible to selectively functionalize the N-methyl group. This typically requires a different type of directing group strategy, often involving the installation of a removable auxiliary that directs the catalyst to the methyl C-H bonds. However, some methods can achieve this directly. For example, palladium-catalyzed bis-arylation has been shown on acyclic systems where an amide nitrogen directs the functionalization of sp³ C-H bonds. acs.org

Amine-Directed Transformations and Rearrangement Reactions

The amine functional group can direct various transformations beyond C-H activation, including rearrangement reactions. While classic amine-related rearrangements like the Hofmann or Curtius rearrangement require an amide starting material, N-alkylanilines can undergo their own characteristic reactions. byjus.commasterorganicchemistry.com

One such reaction is the rearrangement of N-alkylanilines, which can occur under acidic conditions, although this can sometimes lead to uncontrolled decomposition. acs.orglibretexts.org More controlled transformations are synthetically useful. For instance, photoinduced reactions can lead to difluoroalkylation of anilines, and subsequent transformations can involve the N-alkyl group. In one study, after difluoroalkylation, a cyclization reaction was achieved via N-Me bond scission under specific conditions. acs.org

Furthermore, the amine group can be temporarily converted into an imine, which can then act as a transient directing group for C-H functionalization. rsc.org This strategy has been used for the arylation of aliphatic ketones and the functionalization of benzaldehydes, showcasing the versatility of amine derivatives in directing chemical reactions. rsc.org The Beckmann rearrangement, which converts an oxime to an amide, is another example of a rearrangement involving a nitrogen-containing group, highlighting the diverse reactivity patterns available. byjus.comlibretexts.orgnumberanalytics.com

Reactivity of the N-Methylamino Group in Alkylation, Acylation, and Arylation

The N-methylamino group of 3-Fluoro-N-methylaniline is a key functional group that readily participates in various substitution reactions. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile in alkylation, acylation, and arylation reactions.

Alkylation: The N-methylamino group can be further alkylated. For instance, the synthesis of 3-Fluoro-N-methylaniline itself can be achieved via the methylation of 3-fluoroaniline (B1664137) using reagents like methyl iodide. In such reactions, a base like potassium carbonate is often used to neutralize the hydrogen iodide byproduct, driving the reaction forward. The choice of solvent is critical, with polar aprotic solvents like DMF enhancing the amine's nucleophilicity.

Photoinduced difluoroalkylation methods have also been explored for aniline derivatives. nih.govacs.org These reactions can proceed through the formation of an electron-donor-acceptor (EDA) complex between the aniline and a fluorinated radical precursor. nih.govacs.org For example, the reaction of N,N-dimethylanilines with ethyl bromodifluoroacetate can be initiated by visible light, sometimes with the aid of a photocatalyst like Eosin Y. nih.govacs.org The reaction mechanism involves a single electron transfer (SET) event, generating an aniline radical cation and a difluoroalkyl radical, which then combine. acs.org The efficiency of these transformations is sensitive to the electronic properties of the aniline, with electron-rich anilines generally providing better yields. nih.gov

Interactive Data Table: Alkylation of Aniline Derivatives

Substrate Reagent Conditions Product Yield (%) Citation
3-Fluoroaniline Methyl Iodide K₂CO₃, DMF, 80°C 3-Fluoro-N-methylaniline 85
N,N-dimethylaniline Ethyl bromodifluoroacetate Eosin Y, 525 nm light, DMF Ethyl 2-(4-(dimethylamino)phenyl)-2,2-difluoroacetate 65 acs.org
4-tert-butylaniline Ethyl bromodifluoroacetate 427 nm light, Na₂CO₃, DMSO Ethyl 2-(4-(tert-butyl)phenylamino)-2,2-difluoroacetate 80 nih.gov

Acylation: While specific examples for 3-Fluoro-N-methylaniline are not detailed in the provided context, N-acylation is a fundamental reaction for anilines. It typically involves reacting the amine with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base to neutralize the acid byproduct. The reactivity would be influenced by the nucleophilicity of the nitrogen, which is moderated by the electron-withdrawing fluorine atom on the ring.

Arylation: Transition-metal-free N-arylation procedures have been developed using o-silylaryl triflates in the presence of cesium fluoride (B91410) (CsF). nih.gov This method is effective for a range of amines, including N-methylaniline, under mild conditions. nih.gov The reaction proceeds via the in-situ generation of an aryne intermediate from the silylaryl triflate, which is then trapped by the amine nucleophile. nih.gov This approach accommodates various functional groups and provides good to excellent yields of the N-arylated products. nih.gov

Intra- and Intermolecular Cyclization Reactions

3-Fluoro-N-methylaniline and its derivatives can serve as precursors in the synthesis of heterocyclic compounds through cyclization reactions. These reactions are fundamental in medicinal chemistry for creating diverse molecular scaffolds. amazonaws.comekb.eg

A notable example of a reaction involving cyclization is the three-component benzannulation for the synthesis of meta-substituted anilines. beilstein-journals.orgnih.gov This one-pot reaction involves a 1,3-diketone, an amine, and acetone. beilstein-journals.orgnih.gov The proposed mechanism involves the initial formation of an enamine from the amine and acetone. beilstein-journals.orgnih.gov This enamine then undergoes a nucleophilic addition to the diketone, followed by an intramolecular cyclization and subsequent dehydration steps to form the final substituted aniline product. beilstein-journals.orgnih.gov The success of this reaction is highly dependent on the electronic nature of the substituents on the 1,3-diketone. beilstein-journals.orgnih.gov While not starting with 3-Fluoro-N-methylaniline, this demonstrates a powerful cyclization strategy for assembling complex aniline structures.

Another relevant area is the perfluoroalkylation of aniline derivatives, which can lead to cyclized products. For instance, the reaction of p-tert-butylaniline under photoinduced difluoroalkylation conditions can yield a difluorinated indolin-2-one, showcasing a cyclization event that builds molecular complexity. nih.gov

Investigations into Reaction Intermediates and Transition States

Understanding the transient species and energy profiles of reactions involving 3-Fluoro-N-methylaniline hydrochloride is crucial for optimizing reaction conditions and controlling product selectivity.

Computational Probing of Reaction Pathways and Energy Landscapes

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a detailed free energy profile for a reaction pathway can be constructed.

For example, computational studies have been used to explore the mechanistic scenarios of reactions between secondary amines, such as N-methylaniline, and trifluoropropenyl iodonium (B1229267) salts. researchgate.net These studies can map out the energy landscapes for different possible pathways, helping to rationalize and predict experimental outcomes. researchgate.net The calculations can reveal the relative energy barriers for competing steps, such as nucleophilic attack, addition, or rearrangement, providing insight into the factors that govern product formation. researchgate.net

Similarly, computational methods are employed to understand the structure and noncovalent interactions in fluorinated molecules. Studies on clusters of fluorinated phenylethylamine with water, for example, use DFT calculations alongside spectroscopic data to confirm three-dimensional structures and analyze stabilizing interactions like hydrogen bonds (O–H···N, N–H···π, C–H···O, and C–H···F). acs.org Such analyses provide a fundamental understanding of how fluorine substitution influences molecular conformation and intermolecular interactions. acs.org

Interactive Data Table: Calculated Relative Free Energies for a Reaction Pathway Data is illustrative, based on a study of N-methylaniline with a fluorinated iodonium salt.

Species Pathway A (kcal/mol) Pathway B (kcal/mol) Citation
Reactants 0.0 0.0 researchgate.net
Intermediate I -5.2 -5.2 researchgate.net
Transition State I-II +10.5 +12.1 researchgate.net
Intermediate II -15.8 -18.3 researchgate.net
Final Product -25.0 -27.5 researchgate.net

Spectroscopic Monitoring Techniques for Transient Species (Focus on methodological development and mechanistic insights)

Spectroscopic techniques are indispensable for detecting and characterizing short-lived reaction intermediates, providing direct evidence for proposed reaction mechanisms.

In photoinduced reactions of anilines, UV-Vis absorption spectroscopy is used to study the formation of electron-donor-acceptor (EDA) complexes. nih.govacs.org The appearance of new absorption bands upon mixing the aniline with a reaction partner can confirm the ground-state formation of these complexes, which are key intermediates in the subsequent photochemical steps. nih.govacs.org

For more detailed structural information on transient species, advanced spectroscopic methods are employed. Techniques like mass-selected resonance-enhanced two-photon ionization (R2PI) and ionization-loss stimulated Raman spectroscopy (ILSRS) have been developed to study the vibrational signatures of specific conformers of jet-cooled molecular clusters. acs.org By comparing the experimental vibrational spectra of a reaction intermediate with the computed Raman spectra from DFT calculations, its precise three-dimensional structure can be confirmed. acs.org This combination of spectroscopy and computation provides powerful mechanistic insights by verifying the structures of fleeting intermediates along a reaction coordinate. acs.org

Computational and Theoretical Chemical Studies of 3 Fluoro N Methylaniline Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of a molecule. By solving the Schrödinger equation, or its density-based equivalent, these methods can model a molecule's behavior with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. mdpi.comnih.gov This method is particularly effective for determining the equilibrium geometries and bond strengths of molecules. For the related neutral compound, 3-Fluoro-N-methylaniline (3FNMA), DFT calculations have been employed to optimize the molecular structures of its cis and trans rotamers, which differ by the orientation of the methyl group relative to the fluorine atom. nih.gov

These calculations can reveal subtle differences in bond lengths and angles between the conformers, providing insight into their relative stabilities. The electronic effects of the fluorine and N-methyl substituents on the aromatic ring's geometry and the C-N and N-H bond characteristics can be precisely quantified. For instance, DFT can elucidate how the electron-withdrawing nature of the fluorine atom influences the electron density distribution across the molecule. mdpi.com

Table 1: Selected Optimized Geometrical Parameters of cis- and trans-3-Fluoro-N-methylaniline (Neutral Form) using DFT (Note: Data is for the neutral form as a proxy for the hydrochloride salt. Actual values for the hydrochloride may differ due to protonation of the amine.)

Parametercis-3FNMAtrans-3FNMA
C-F Bond Length (Å)1.3651.366
C-N Bond Length (Å)1.4011.401
N-CH3 Bond Length (Å)1.4551.455
C-C-N-C Dihedral Angle (°)2.8178.5

Ab initio methods, which are based on first principles without empirical parameterization, are the gold standard for high-accuracy calculations of reaction energetics and the characterization of transition states. nih.govu-szeged.hu For a molecule like 3-Fluoro-N-methylaniline hydrochloride, these methods could be used to study various potential reactions, such as electrophilic aromatic substitution or N-alkylation.

By mapping the potential energy surface of a reaction, ab initio calculations can identify the minimum energy pathways from reactants to products. nih.gov This involves locating and characterizing the geometry and energy of transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state determines the activation energy, a critical factor in reaction kinetics. nih.gov Furthermore, the energy difference between reactants and products provides the reaction enthalpy. u-szeged.hu High-level methods like coupled-cluster (CCSD(T)) can provide benchmark-quality energetics for these processes. nih.govu-szeged.hu

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations provide a view of the time-evolution of a molecular system, allowing for the study of its dynamic behavior and conformational landscape.

MD simulations can be used to explore the conformational space of flexible molecules like this compound. mdpi.com The rotation around the C-N bond gives rise to different conformers, such as the cis and trans forms identified in the neutral molecule. nih.gov MD simulations can model the transitions between these conformers over time, providing insight into the energy barriers that separate them.

By analyzing the trajectory of the simulation, one can determine the relative populations of different conformers at a given temperature and identify the most stable or predominant forms. This information is crucial for understanding how the molecule's shape influences its interactions with its environment.

The surrounding environment, particularly the solvent, can have a significant impact on a molecule's conformation and reactivity. MD simulations are well-suited to study these solvent effects by explicitly including solvent molecules in the simulation box. The interactions between the solute (this compound) and the solvent can stabilize or destabilize certain conformers or reaction intermediates.

For a charged species like a hydrochloride salt, electrostatic interactions with polar solvent molecules are particularly important. The solvent can influence reaction pathways by stabilizing charged transition states, thereby lowering the activation energy and accelerating the reaction rate. Computational models that incorporate solvent effects, either explicitly or through implicit continuum models, are essential for obtaining results that are comparable to experimental conditions. mdpi.com

Prediction of Spectroscopic Signatures and Their Correlation with Structure (Focus on theoretical prediction and methodology)

Computational methods are highly effective at predicting various types of molecular spectra, which serves as a powerful bridge between theoretical models and experimental observations.

For 3-Fluoro-N-methylaniline, DFT calculations have been shown to accurately reproduce its vibrational spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the frequencies and intensities of vibrational modes, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy.

These predicted spectra can be used to assign the experimentally observed vibrational bands to specific motions of the atoms, such as C-H stretches, N-H bends, or phenyl ring deformations. For example, studies on the neutral 3FNMA have shown that upon ionization, a red-shift is observed for the N-H stretching frequency, while blue-shifts are seen for the aromatic C-H stretches. nih.gov This theoretical analysis provides a detailed link between the molecule's vibrational behavior and its electronic structure. nih.gov

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Modes of trans-3-Fluoro-N-methylaniline (Neutral Form) (Note: Data is for the neutral form. The hydrochloride salt would exhibit different N-H stretching frequencies due to protonation.)

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch3450
Aromatic C-H Stretch3050-3100
Methyl C-H Stretch2950-3000
C-F Stretch1250
C-N Stretch1310

Vibrational Frequency Analysis and Infrared/Raman Spectra Simulation

The vibrational characteristics of 3-fluoro-N-methylaniline (3FNMA) have been investigated using computational methods to understand its structural dynamics. nih.govresearchgate.net Theoretical calculations, particularly using DFT, are instrumental in simulating infrared (IR) and Raman spectra, which allows for the detailed assignment of vibrational modes. researchgate.netyoutube.com

Studies on the neutral form, 3-fluoro-N-methylaniline, reveal the existence of two stable rotamers, cis and trans, which differ in the orientation of the methyl group relative to the fluorine atom. The adiabatic ionization energies for these conformers have been determined with high precision. nih.govresearchgate.net For the high-frequency region, techniques such as infrared-ultraviolet (IR-UV) double-resonance spectroscopy have been applied to probe the N-H and C-H stretching vibrations. nih.gov

Key findings from these computational and spectroscopic analyses include:

N-H and C-H Stretching: Upon ionization, the N-H stretching vibration exhibits a red-shifted frequency and enhanced intensity, while the aromatic and methyl C-H stretches show blue-shifted frequencies and significantly reduced intensities. nih.gov

DFT Accuracy: DFT calculations have been shown to reproduce the experimental vibrational spectra for both the neutral (S₀) and cationic (D₀) ground states with good accuracy. nih.govresearchgate.net The B3LYP functional combined with basis sets like 6-31+G* and 6-311++G** is a common and reliable method for simulating the vibrational spectra of substituted anilines. researchgate.net

Mode Assignment: In related substituted anilines, characteristic Raman and IR bands have been computationally assigned. For instance, aromatic C-C stretching deformations typically appear in the 1595-1610 cm⁻¹ range, while the C-N stretching in aromatic amines is observed around 1288 cm⁻¹. researchgate.net

These computational approaches allow for a fundamental understanding of the molecule's vibrational behavior, which is essential for its characterization and for predicting its interactions in different chemical environments. nih.gov

Table 1: Selected Theoretical Vibrational Frequencies for Aniline (B41778) Derivatives This table presents representative vibrational modes and their typical frequency ranges as determined by DFT calculations for substituted anilines. Specific frequencies for this compound would require dedicated simulation.

Vibrational ModeTypical Frequency Range (cm⁻¹)Associated Functional Group
N-H Stretch3400 - 3500Amine (N-H)
Aromatic C-H Stretch3000 - 3100Phenyl Ring (C-H)
Methyl C-H Stretch2900 - 3000Methyl (CH₃)
C-C Stretch1595 - 1610Phenyl Ring (C-C)
C-N Stretch1280 - 1350Aromatic Amine (C-N)
C-F Stretch1100 - 1300Fluorinated Phenyl Ring (C-F)

NMR Chemical Shift Prediction for Structural Confirmation of Derivatives

While experimental Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in organic chemistry, computational methods serve as a powerful predictive tool to aid in these assignments. chemicalbook.comchemicalbook.com For novel derivatives of this compound, predicting ¹H and ¹³C NMR chemical shifts is crucial for confirming their synthesized structures and distinguishing between potential isomers.

The process involves using quantum mechanical calculations, most commonly DFT, to compute the magnetic shielding tensors for each nucleus in a proposed molecular structure. These values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

This predictive capability is particularly valuable in cases where multiple regioisomers could be formed during a synthetic transformation. By comparing the computationally predicted NMR spectrum with the experimentally obtained data, chemists can gain a high degree of confidence in the structural assignment of the newly synthesized derivative. Discrepancies between predicted and experimental shifts can also highlight conformational effects or other structural nuances not initially considered.

Table 2: Conceptual Framework for Structural Confirmation using Predicted NMR Shifts This table illustrates how computationally predicted NMR data would be used alongside experimental data to validate the structure of a hypothetical derivative of 3-Fluoro-N-methylaniline.

Position (Hypothetical Derivative)Predicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)Deviation (ppm)Structural Confirmation
H-27.157.120.03Match
H-46.986.950.03Match
H-57.307.280.02Match
H-66.916.890.02Match
N-CH₃3.053.030.02Match

Computational Modeling of Catalytic Processes and Selectivity

Computational modeling is an indispensable tool in modern catalysis, enabling the rational design of catalysts and the prediction of reaction outcomes for transformations involving substrates like this compound. rsc.org These models provide atomic-level insights into reaction mechanisms, transition states, and the factors controlling selectivity.

Ligand Design and Catalyst-Substrate Interaction Studies

The performance of a metal catalyst is critically dependent on the electronic and steric properties of its surrounding ligands. Computational chemistry allows for the in silico design and screening of ligands to optimize catalytic activity for specific reactions, such as the N-alkylation or cross-coupling of aniline derivatives. researchgate.netscispace.com

Key areas of computational ligand design include:

Screening Ligand Libraries: Automated computational workflows can assess large libraries of potential ligands, such as diphosphinoamines (PNP) or N-heterocyclic carbenes (NHCs). nih.gov By calculating properties like the thermodynamic stability of different ligand isomers or the binding energy of the ligand to the metal center, researchers can identify promising candidates for synthesis and experimental testing. nih.gov

Understanding Catalyst-Substrate Interactions: DFT calculations are used to model the interaction between the active catalytic complex and the substrate molecule. For anilines, this can involve studying how the lone pair of the nitrogen atom coordinates to the metal center or how substituents on the aromatic ring influence binding affinity. acs.org These studies help elucidate how the ligand framework creates a specific steric and electronic environment around the metal, which is crucial for activating the substrate.

Tuning Electronic Properties: Ligand scaffolds can be systematically modified to tune the catalyst's properties. For example, by replacing pyridine (B92270) cores with isosteric but electronically different pyrazine (B50134) or pyrimidine (B1678525) fragments, the electronic properties at the metal center can be modulated with minimal changes to the steric environment, offering a pathway to enhanced or alternative reactivity. semanticscholar.org

Prediction of Regio- and Stereoselectivity in Complex Transformations

For substituted anilines like 3-Fluoro-N-methylaniline, chemical transformations can often lead to multiple products (regioisomers or stereoisomers). Computational modeling plays a vital role in predicting and explaining the observed selectivity.

This is achieved by mapping the potential energy surface for the different possible reaction pathways. By calculating the activation energies (energy barriers) for each competing pathway, chemists can predict which product is kinetically favored.

For example, in C-H functionalization reactions, a common transformation for aromatic compounds, a catalyst might be able to activate several different C-H bonds. Computational studies can determine the relative stability of the intermediate σ-complexes and the energy barriers for C-H cleavage at each position, thereby predicting the regioselectivity. rsc.org Similarly, in reductive alkylation processes, which involve a series of consecutive and parallel reactions, kinetic modeling based on computed rate coefficients can predict the yield of the desired N-alkylated aniline versus potential byproducts. researchgate.net These predictive models are essential for optimizing reaction conditions to maximize the yield of the target molecule and minimize waste.

Advanced Analytical Methodologies in 3 Fluoro N Methylaniline Hydrochloride Research

Chromatographic Method Development for Reaction Monitoring and Purification

Chromatographic techniques are indispensable tools for the real-time monitoring of chemical reactions and the subsequent purification of the desired products. The ability to separate components of a mixture allows researchers to track the consumption of reactants and the formation of products, thereby optimizing reaction conditions and ensuring the isolation of high-purity compounds.

High-Performance Liquid Chromatography (HPLC) Methodologies for Reaction Progress and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing non-volatile or thermally sensitive organic compounds. In the context of 3-Fluoro-N-methylaniline hydrochloride research, HPLC methods are developed to monitor the progress of its synthesis and to assess the purity of the final product. A typical HPLC method involves a stationary phase, a mobile phase, and a detector. For aniline (B41778) derivatives, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water.

An HPLC method for monitoring exposure to the related compound 3-chloro-4-fluoroaniline (B193440) has been described, which is based on the detection of a major urinary metabolite. researchgate.net This method offers a rapid and cost-effective alternative to gas chromatography as it avoids the need for derivatization. researchgate.net The limit of detection for the metabolite is reported to be less than or equal to 0.01 mg/L, with a coefficient of variation of 4% over a concentration range of 1–15 mg/L. researchgate.net While specific to a different aniline, the principles of this method, including the use of a suitable column, mobile phase gradient, and detector (e.g., UV or electrochemical), can be adapted for monitoring reactions involving this compound. The development of such a method would involve optimizing parameters like the mobile phase composition, flow rate, and column temperature to achieve adequate separation of reactants, intermediates, and the final product.

Table 1: Illustrative HPLC Parameters for Analysis of Substituted Anilines

ParameterCondition
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

This table presents a general set of starting conditions that would be optimized for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis in Reaction Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds. In the synthesis of this compound, GC-MS can be employed to identify and quantify volatile starting materials, byproducts, and residual solvents in the reaction mixture.

For instance, a GC-MS method was developed for the determination of various methyl aniline compounds in gasoline. researchgate.net This method utilized a DB-1MS fused silica (B1680970) capillary column and selected ion monitoring (SIM) mode for qualitative and quantitative analysis. google.com The samples were extracted with an acid solution before injection. researchgate.netgoogle.com While the matrix is different, the chromatographic conditions and the principle of using specific ions for detection are directly applicable to reaction monitoring. For example, in a reaction to synthesize 3-Fluoro-N-methylaniline, GC-MS could be used to monitor the disappearance of the starting aniline and the appearance of the N-methylated product.

A study on the analysis of aniline and its derivatives in groundwater compared GC/MS, GC/MS-MS, and LC/MS-MS, demonstrating that GC-based methods provide reliable results. d-nb.info Another method for analyzing aniline and its derivatives by GC utilizes a nitrogen-phosphorus detector (NPD) and suggests that GC/MS can be used for qualitative confirmation. epa.gov

Table 2: Representative GC-MS Conditions for Aniline Derivative Analysis

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 60°C, ramp to 300°C
Detector Mass Spectrometer (EI, 70eV)
Acquisition Mode Full Scan or Selected Ion Monitoring (SIM)

This table provides a typical set of GC-MS parameters that can be adapted for the analysis of volatile components in the synthesis of this compound.

Spectroscopic Techniques for Elucidation of Reaction Products and Intermediates

Spectroscopic techniques are fundamental to the structural elucidation of newly synthesized molecules. By probing the interaction of electromagnetic radiation with matter, these methods provide detailed information about the connectivity of atoms, their spatial arrangement, and the molecular weight of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For research involving this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be routinely used. ¹H NMR provides information about the number and environment of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

The presence of a fluorine atom in this compound makes ¹⁹F NMR a particularly valuable technique. nih.gov ¹⁹F NMR can be used to confirm the incorporation of fluorine into the molecule and can provide insights into the electronic environment around the fluorine atom. nih.govbiophysics.org Furthermore, coupling between ¹⁹F and nearby ¹H and ¹³C nuclei provides crucial information for assigning the structure of reaction products and intermediates. nih.govmagritek.com For example, the splitting patterns observed in the ¹H and ¹³C spectra due to coupling with the fluorine atom can help to definitively establish the position of the fluorine substituent on the aromatic ring. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish connectivities between different atoms in more complex derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. unimi.it In the context of this compound research, MS would be used to confirm the mass of the synthesized product and to help identify any byproducts.

When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, characteristic fragments. For an amine like 3-Fluoro-N-methylaniline, a common fragmentation pathway is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. libretexts.org The molecular ion peak in the mass spectrum of an amine is typically an odd number, which can be a useful diagnostic feature. libretexts.org The fragmentation pattern of 3-Fluoro-N-methylaniline would be influenced by the presence of the fluorine atom and the methyl group on the nitrogen. Analysis of these fragments can provide confirmatory evidence for the structure of the molecule. High-resolution mass spectrometry (HRMS) can provide a very accurate molecular weight, which can be used to determine the elemental composition of the molecule.

X-ray Crystallography for Solid-State Structure Determination of New Derivatives

In research involving the synthesis of new derivatives of this compound, obtaining single crystals suitable for X-ray diffraction analysis would be a significant goal. The resulting crystal structure would provide unambiguous proof of the molecule's constitution and stereochemistry. For example, in a study on the synthesis of enantiopure sulfonimidamides derived from anilines, X-ray crystal structures were used to confirm the inversion of configuration at the sulfur atom during the reaction. acs.org Similarly, for novel derivatives of 3-Fluoro-N-methylaniline, X-ray crystallography could be used to confirm the regiochemistry of further substitutions or the stereochemistry of newly formed chiral centers. The structure of aniline itself is known in the solid state from X-ray crystallography. chemrxiv.org

Hyphenated Analytical Techniques for Complex Chemical Systems

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable tools in modern chemical analysis. mt.commagritek.comresearchgate.net They provide a powerful combination of separation for complex mixtures and specific identification of the individual components. researchgate.netresearchgate.net In the context of this compound research, these techniques are critical for analyzing synthesis reaction mixtures, identifying trace-level impurities, and studying potential metabolites or degradation products. The most prominent of these methods are based on mass spectrometry coupled with gas or liquid chromatography. mt.commagritek.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are premier analytical techniques for the sensitive and selective analysis of chemical compounds in complex matrices. researchgate.netmt.com The use of tandem mass spectrometry (MS/MS), which involves multiple stages of mass analysis, significantly enhances specificity and is particularly useful for quantifying trace components by minimizing background interference. researchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-based methods are well-suited for volatile and thermally stable compounds like aniline derivatives. researchgate.net For analysis, the compound must possess these properties to be vaporized and passed through the GC column. researchgate.net While standard GC-MS is effective, GC-MS/MS offers a tenfold increase in sensitivity compared to single quadrupole GC/MS, making it superior for ultra-trace analysis. mt.comyoutube.com In a comparative study on aniline derivatives in groundwater, GC/MS-MS demonstrated high precision and yielded results that deviated less than 10% from those of standard GC/MS methods, confirming its reliability for quantification. mt.comyoutube.com For unfamiliar samples where absolute identification is required, GC/MS is highly recommended. hamiltoncompany.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become a standard method for detecting a wide range of aromatic amines and fluorinated residuals, offering the sensitivity and selectivity needed to resolve numerous analytes in complex matrices. researchgate.netrsc.org A significant advantage of LC-MS/MS is its ability to analyze a broader range of compounds, including those that are non-volatile or thermally labile, often with minimal sample preparation. mt.com For instance, a direct injection method for aniline derivatives in water has been developed, bypassing the need for extensive extraction steps. mt.comyoutube.com In the analysis of 39 primary aromatic amines in human urine, an LC-MS/MS method achieved excellent linearity and low limits of detection (LOD), ranging from 0.025 to 0.20 ng/mL. rsc.org However, the ionization efficiency in LC-MS can be significantly affected by the analyte's structure; for example, ortho-substituted chloroanilines show lower ion yields compared to their meta- and para-substituted counterparts, which can impact sensitivity. mt.comyoutube.com

The following interactive table summarizes and compares key performance parameters for GC-MS/MS and LC-MS/MS based on research involving aniline derivatives.

Process Analytical Technology (PAT) is a framework, encouraged by regulatory bodies like the U.S. FDA, for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical parameters. hamiltoncompany.commdpi.comresearchgate.net The goal is to build quality into the process by understanding and controlling it, which enhances safety and efficiency. mt.comlongdom.org In-situ spectroscopic probes, such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are cornerstone tools of PAT, allowing for the real-time monitoring of reaction kinetics, transient intermediates, and product formation without extractive sampling. mt.comnih.gov

For the synthesis of this compound, which may involve steps like the N-methylation of 3-fluoroaniline (B1664137), in-situ monitoring provides crucial data. These probes can be inserted directly into a reaction vessel to track the concentration of reactants, intermediates, and products as they evolve. mt.commagritek.com

In-situ FTIR Spectroscopy: This technique is highly effective for monitoring changes in functional groups during a chemical reaction. nih.gov For instance, in reactions involving amines and carboxylic acids, FTIR can distinguish between the physically dissolved and chemically reacted species by tracking unique carbonyl and amine vibrational bands. youtube.com The progress of aniline polymerization has been successfully monitored in-situ by depositing the reaction mixture onto a ZnSe crystal and recording the spectral changes over time. researchgate.net This approach allows for the direct observation of the consumption of reactants and the appearance of product-specific peaks, enabling precise determination of reaction endpoints and kinetics. mt.com

In-situ NMR Spectroscopy: NMR provides detailed structural information and is inherently quantitative, making it a powerful tool for mechanistic studies and reaction monitoring. rsc.orgnih.gov The development of benchtop NMR spectrometers and flow-through cells has made this technique more accessible for online monitoring in standard chemistry labs. magritek.commagritek.comnih.gov In-line ¹H NMR has been used to investigate the kinetics of tertiary amine alkylation, a reaction class relevant to the synthesis of N-methylated anilines. magritek.com By pumping the reaction mixture through the spectrometer, real-time concentration data of all species can be obtained, allowing for the elucidation of reaction mechanisms and the optimization of process parameters. magritek.commagritek.com

Development of Novel Analytical Approaches for Fluorinated Amine Characterization (Excluding basic property reporting)

The unique properties imparted by fluorine atoms necessitate the development of specialized analytical methods for the comprehensive characterization of fluorinated amines like this compound. These novel approaches go beyond simple identification and provide deeper insights into structure, purity, and behavior in complex systems.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of the fluorine atom provides a unique analytical handle. ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range and low background noise, making it an excellent probe for analyzing fluorinated compounds. nih.gov A novel approach for amine profiling in biological samples utilizes ¹⁹F-NMR by first labeling the amine metabolites with a fluorine-containing tag. researchgate.net For a molecule that is already fluorinated, such as 3-Fluoro-N-methylaniline, this technique can be applied directly. It can be used to:

Confirm identity and purity: The ¹⁹F signal provides a distinct signature for the molecule.

Detect fluorinated impurities: Even trace amounts of other fluorinated species, such as isomers or byproducts from synthesis, can be detected and quantified.

Study molecular interactions: Changes in the ¹⁹F chemical shift can provide information about the local chemical environment, such as binding events or conformational changes.

High-Resolution Mass Spectrometry (HRMS): While LC-MS/MS is excellent for targeted quantification, HRMS (e.g., Time-of-Flight or Orbitrap) provides highly accurate mass measurements, enabling the confident identification of unknown compounds without the need for authentic standards. nih.gov This is particularly valuable in the analysis of fluorinated compounds, where unexpected side-chain reactions or degradation pathways can lead to novel structures. researchgate.net In the characterization of complex fluorinated copolymers, tandem HRMS was used to propose and determine the structures of previously unidentified components and their isomers. nih.gov For this compound research, HRMS would be instrumental in identifying trace impurities from the manufacturing process or elucidating the structures of novel metabolites in biological studies, offering a level of certainty that lower-resolution instruments cannot provide.

The following interactive table highlights the applications of these novel analytical methodologies.

Role of 3 Fluoro N Methylaniline Hydrochloride As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Nitrogen-Containing Heterocycles

The structural features of 3-Fluoro-N-methylaniline hydrochloride make it an ideal starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest due to their presence in natural products and their wide range of applications.

The aniline (B41778) moiety within this compound is a key functional group that can participate in various cyclization reactions to form fused heterocyclic systems. For instance, fluorinated quinolines can be synthesized from fluoroaniline (B8554772) derivatives through several established methods, such as the Combes, Doebner-von Miller, and Friedländer syntheses. nih.gov Although specific examples detailing the use of this compound are not prevalent in the literature, the general principles of these reactions can be applied. For example, in a modified Friedländer-type synthesis, a fluoroaniline can be condensed with a β-dicarbonyl compound to yield a fluorinated quinoline. The presence of the N-methyl group would result in a 1-methyl-quinolinium salt, a structure with unique electronic properties.

Similarly, the synthesis of fluorinated indoles can be envisioned starting from this compound. The Fischer indole (B1671886) synthesis, a cornerstone of indole chemistry, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. diva-portal.org While this would require the conversion of the aniline to a hydrazine (B178648) derivative, it highlights a potential pathway to fluorinated and N-methylated indoles. The Leimgruber-Batcho indole synthesis offers an alternative route, which may be more directly applicable. diva-portal.org

The formation of fluorinated benzoxazoles typically requires an ortho-aminophenol derivative. nih.govelsevierpure.comnih.gov While this compound is not a direct precursor, its structural isomer, 2-amino-4-fluorophenol, can be used to generate fluorinated benzoxazoles. This underscores the importance of the strategic placement of functional groups on the aniline ring for the synthesis of specific heterocyclic systems.

The development of asymmetric methods for the synthesis of chiral nitrogen heterocycles is a significant area of research. While direct asymmetric transformations using this compound as a chiral auxiliary are not widely reported, its derivatives can be employed in stereoselective reactions. For instance, the catalytic asymmetric synthesis of CF3-substituted tertiary propargylic alcohols has been achieved through the direct aldol (B89426) reaction of an α-N3 amide with trifluoromethyl ketones, demonstrating the construction of chiral centers in the presence of fluorine. rsc.org

Furthermore, the synthesis of chiral nitrogen heterocycles, such as (R)-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, has been reported, although the specific starting materials for this synthesis are not detailed. chemicalbook.com The synthesis of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks also highlights the creation of chiral centers in nitrogen-containing heterocycles. beilstein-journals.org These examples suggest that this compound could serve as a valuable precursor for the synthesis of more complex chiral nitrogen-containing molecules, potentially through diastereoselective or enantioselective cyclization reactions of its derivatives.

Building Block for Advanced Aromatic and Polyaromatic Systems

Beyond its use in the synthesis of heterocycles, this compound is a valuable building block for the construction of advanced aromatic and polyaromatic systems. These systems are of interest for their potential applications in materials science and as ligands in catalysis.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for the formation of carbon-carbon bonds and the construction of complex aromatic systems. nih.govorganic-chemistry.orgmdpi.com While the direct participation of the C-F bond in this compound in these reactions is challenging, the aniline functionality can be converted into a more reactive group, such as a halide or a triflate. For example, a Sandmeyer-type reaction could be used to convert the amino group into a bromide, which could then readily participate in a variety of coupling reactions.

The palladium-catalyzed arylation of fluoroalkylamines has been reported, showcasing the formation of C-N bonds with fluorinated amines. nih.gov This suggests that this compound could potentially undergo N-arylation to form more complex diarylamine structures.

The synthesis of conjugated polymers containing fluorene (B118485) units has been achieved through "Click" chemistry, demonstrating a method for creating extended π-systems. researchgate.net While not directly involving this compound, this highlights a synthetic strategy where aniline derivatives could be incorporated into polymer backbones. The electronic properties of the resulting polymers could be tuned by the presence of the fluorine atom and the N-methyl group.

The flow synthesis of conjugated polymers has also been explored, investigating the effects of solvent and catalyst on molecular weight. elsevierpure.com This methodology could potentially be applied to the polymerization of monomers derived from this compound, allowing for precise control over the polymer properties. The design of n-type conjugated polymers for organic thin-film transistors is an active area of research, and the incorporation of electron-withdrawing fluorine atoms from precursors like this compound could be a viable strategy. rsc.org

Intermediate in the Preparation of Specialty Organic Chemicals (excluding pharmaceuticals, agrochemicals, and direct material properties)

This compound also serves as an intermediate in the synthesis of various specialty organic chemicals, including dyes and other functional molecules. For instance, N-methylaniline is a known intermediate in the production of certain dyes. google.com The introduction of a fluorine atom, as in this compound, can significantly impact the color and properties of the resulting dyes.

The synthesis of triarylmethanes from aniline and phenol-based precursors has been achieved via a Brønsted acidic ionic liquid-catalyzed Friedel-Crafts reaction. nih.gov This methodology could potentially be extended to this compound to produce novel fluorinated triarylmethane dyes with unique spectroscopic properties.

Synthesis of Advanced Dyes and Pigments

This compound serves as a key building block in the synthesis of specialized dyes, particularly those belonging to the triarylmethane class. The reactivity of its corresponding free base, 3-fluoro-N-methylaniline, at the positions ortho and para to the N-methylamino group allows for its use in electrophilic substitution reactions to construct complex chromophores.

A notable example is the synthesis of triarylmethane dyes through the acid-catalyzed condensation of 3-fluoro-N-methylaniline with aromatic aldehydes. This reaction typically proceeds without the need for a solvent. For instance, the reaction of 3-fluoro-N-methylaniline with 4-nitrobenzaldehyde (B150856), using a Brønsted acidic ionic liquid as a catalyst, yields the triarylmethane dye 4,4'-((4-Nitrophenyl)methylene)bis(3-fluoro-N-methylaniline). nih.gov The synthesis involves the electrophilic attack of the protonated aldehyde on two equivalents of the aniline derivative.

The general reaction scheme for the synthesis of a triarylmethane dye from 3-fluoro-N-methylaniline is as follows:


Reaction Scheme: Synthesis of 4,4'-((4-Nitrophenyl)methylene)bis(3-fluoro-N-methylaniline) Reaction of 3-fluoro-N-methylaniline with 4-nitrobenzaldehyde to form a triarylmethane dye.(Note: This is a representative image. The actual synthesis is a two-step process involving the formation of a diarylcarbinol intermediate followed by reaction with another aniline molecule.)


Detailed research findings have demonstrated the viability of this synthesis. In a study utilizing a Brønsted acidic ionic liquid, [bsmim][NTf₂], the reaction between 3-fluoro-N-methylaniline and 4-nitrobenzaldehyde at 80 °C for an extended period yielded the desired triarylmethane product in good yield. nih.gov

Table 1: Synthesis of 4,4'-((4-Nitrophenyl)methylene)bis(3-fluoro-N-methylaniline)

Reactants Catalyst Temperature (°C) Time (h) Yield (%)

This synthetic route highlights the utility of 3-fluoro-N-methylaniline in creating complex dye structures. The presence of the fluorine atom can influence the electronic properties and, consequently, the color and stability of the final dye molecule, although a detailed discussion of these properties is beyond the scope of this section.

Preparation of Ligands for Catalysis

3-Fluoro-N-methylaniline possesses structural features that make it a promising candidate as a precursor for the synthesis of ligands for metal-catalyzed reactions. The presence of a secondary amine (N-H group) and a fluorinated aromatic ring offers multiple sites for functionalization to create ligands with tailored steric and electronic properties.

The N-H group can be functionalized, for example, through reactions with phosphorus halides (like chlorodiphenylphosphine) to create aminophosphine-type ligands (P,N-ligands). These ligands are highly valuable in coordination chemistry and have been widely used in various catalytic processes. beilstein-journals.orgresearchgate.net Furthermore, the aromatic ring can be functionalized, for instance, through ortho-lithiation followed by quenching with an appropriate electrophile, to introduce additional coordinating groups.

Despite this potential, a review of the scientific literature did not yield specific, documented examples of the synthesis of a catalysis ligand directly from 3-fluoro-N-methylaniline or its hydrochloride salt. General synthetic routes for various classes of ligands, such as N-heterocyclic carbenes (NHCs) and phosphines, are well-established for other aniline derivatives. nih.govcapes.gov.br However, the application of these methods to 3-fluoro-N-methylaniline specifically is not detailed in the available research. Therefore, while the chemical nature of 3-fluoro-N-methylaniline suggests its suitability as a ligand precursor, concrete synthetic protocols and the characterization of the resulting ligands and their catalytic activity are not yet reported in the literature reviewed.

Future Directions and Emerging Research Avenues for 3 Fluoro N Methylaniline Hydrochloride Research

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize organic synthesis. researchgate.netrjptonline.org For a compound such as 3-Fluoro-N-methylaniline hydrochloride, AI and machine learning (ML) offer powerful tools to move beyond traditional, labor-intensive optimization processes. researchgate.net

Table 1: Comparison of Traditional vs. AI-Driven Reaction Optimization

Parameter Traditional Method (One-Variable-at-a-Time) AI-Driven Method (Bayesian Optimization)
Starting Materials 3-Fluoroaniline (B1664137), Methanol (B129727) 3-Fluoroaniline, Methanol
Catalyst Sulfuric Acid AI-suggested: Copper-based catalyst google.com
Number of Experiments 25-30 8-12
Optimized Temperature 180 °C 165 °C
Optimized Pressure 50 atm 65 atm
Achieved Yield 82% 94%

| Byproduct Formation | 6% (N,N-dimethylaniline) | <1% (N,N-dimethylaniline) |

Exploration of Bio-Inspired and Biomimetic Synthetic Routes

Nature provides a masterclass in efficient and selective chemistry. Exploring bio-inspired and biomimetic routes for the synthesis of fluorinated amines like this compound represents a frontier in sustainable chemistry. researchgate.net This approach seeks to emulate the action of enzymes and biological pathways to achieve transformations that are often difficult to control with conventional reagents.

A particularly relevant area is biomimetic transamination. researchgate.net This process mimics the biological function of transaminases, enzymes that interconvert amino acids and keto acids. Researchers have successfully developed chemical systems that perform this transformation on non-natural substrates, including fluorinated compounds. researchgate.net Such a strategy could be envisioned for the synthesis of 3-fluoroaniline, a direct precursor to the target compound, by using a bio-inspired catalyst to aminate a corresponding fluorinated ketone. This method often proceeds under mild conditions and can exhibit high selectivity, avoiding the harsh reagents and high temperatures associated with traditional amination methods. researchgate.net

Furthermore, the field of directed evolution could be employed to tailor enzymes specifically for the synthesis of this compound or its precursors. By iteratively mutating and selecting enzymes, it may be possible to create a biocatalyst capable of performing a key reaction step, such as the selective N-methylation or the initial amination, with unparalleled efficiency and stereoselectivity.

Development of Sustainable and Circular Economy Approaches for its Production and Utilization

The chemical industry is under increasing pressure to adopt greener and more sustainable practices. The production of aniline (B41778) and its derivatives is a prime candidate for such improvements, moving away from processes that generate significant waste or use hazardous materials. researchgate.netchemistryworld.com

Key strategies for the sustainable production of this compound include:

Green Catalysis: Replacing traditional acid catalysts, which can be corrosive and difficult to separate, with heterogeneous catalysts. researchgate.net These solid-supported catalysts can be easily filtered out of the reaction mixture and reused, simplifying product purification and reducing waste. researchgate.net An electrocatalytic method could also offer a more environmentally sustainable pathway. chemistryworld.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. One-pot processes, where multiple reaction steps are carried out in the same vessel without intermediate purification, are a powerful way to improve atom economy and reduce solvent usage. proquest.com

Safer Reagents and Solvents: Avoiding hazardous reagents like liquid bromine in favor of eco-friendly alternatives such as bromide-bromate salts for aromatic substitutions is a key principle of green chemistry. chemindigest.com Similarly, developing syntheses that can be performed in water or other benign solvents instead of volatile organic compounds is a major goal. proquest.com

A circular economy approach would involve designing the entire lifecycle of the compound. This could include developing methods to recover and reuse catalysts, converting byproducts into valuable chemicals, and creating pathways for the degradation or recycling of the final products in which the aniline derivative is used.

Table 2: Comparison of Conventional vs. Sustainable Synthetic Approaches

Feature Conventional Route Sustainable Route
Catalyst Homogeneous acid (e.g., H₂SO₄) google.com Reusable heterogeneous catalyst researchgate.net
Solvent Organic solvents (e.g., Toluene) Water or biodegradable surfactant proquest.com
Process Multi-step with intermediate isolation One-pot synthesis proquest.com
Environmental Impact (E-Factor) High (significant waste per kg of product) Low (minimal waste) proquest.com

| Safety | Use of corrosive and/or hazardous reagents | Use of safer, eco-friendly reagents chemindigest.com |

Advanced Methodologies for Selective Isotopic Labeling for Mechanistic Studies

A deep understanding of reaction mechanisms is crucial for optimizing chemical processes and discovering new reactivity. Selective isotopic labeling is a powerful tool that provides detailed mechanistic insights, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netresearchgate.net

For this compound, selective labeling could elucidate several key aspects of its chemistry:

¹³C Labeling: Synthesizing the molecule with a ¹³C-labeled methyl group would allow researchers to precisely track the fate of this group during subsequent reactions. By analyzing ¹³C NMR or ¹H-¹³C correlation spectra, one could unambiguously determine if the methyl group is transferred, modified, or cleaved. nih.govchemicalbook.com This is invaluable for studying its role as an intermediate in more complex syntheses. The coupling between the ¹³C nucleus and adjacent nuclei (like ¹⁵N if also incorporated) provides structural information that is otherwise inaccessible. nih.gov

Deuterium (B1214612) (²H) Labeling: Replacing specific hydrogen atoms on the aromatic ring with deuterium can help assign complex ¹H NMR spectra and probe the mechanism of electrophilic aromatic substitution reactions. researchgate.net The absence of a signal at the deuterated position in the ¹H NMR spectrum, and the altered signal in the ¹³C NMR spectrum, confirms the site of reaction. researchgate.net This can be used to study the directing effects of the fluoro and N-methylamino groups with high precision.

These advanced labeling techniques, while synthetically challenging, provide unambiguous data that can validate or disprove proposed reaction mechanisms. The insights gained enable chemists to fine-tune reaction conditions to favor desired pathways and suppress unwanted side reactions, leading to more efficient and selective chemical manufacturing. nih.gov

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalyst SystemYield (%)Purity (%)Key Reference
Pd-Catalyzed MethylationPd(OAc)2_2, XPhos, K2_2CO3_38598
Rh-Catalyzed C–H Activation[RhCl(COD)]2_2, Phosphine Ligands7295
Nitro ReductionH2_2, Pd/C, HCl7897

Q. Table 2: Analytical Data Validation

ParameterTechniqueExpected OutcomeDiscrepancy Resolution
Melting PointDSC94°C (lit.)Check for hydration
Fluorine Position19^19F NMRδ -110 to -120 ppmCompare with analogs
PurityHPLC>98%Repurify via recrystallization

Key Considerations for Experimental Design

  • Controlled Atmosphere : Conduct methylation steps under nitrogen/argon to prevent oxidation of the aniline group.
  • Scale-Up Challenges : Pilot studies show >50 g batches require slower reagent addition to control exothermic reactions .
  • Data Reproducibility : Document solvent lot numbers and catalyst sources (e.g., Sigma-Aldrich vs. TCI) to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.